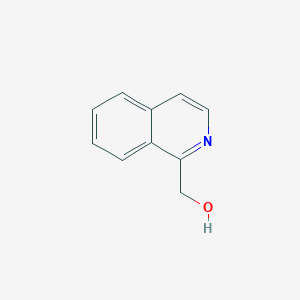

Isoquinolin-1-ylmethanol

Description

Significance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline nucleus is a fundamental component of many alkaloids, a class of naturally occurring chemical compounds that often exhibit potent physiological effects. researchgate.net The presence of the nitrogen atom in the heterocyclic ring makes isoquinoline and its derivatives basic in nature. amerigoscientific.com This feature, combined with the aromatic system, allows for a variety of chemical transformations, including electrophilic substitution and reactions at the nitrogen atom. amerigoscientific.com The ability to functionalize the isoquinoline core at various positions has led to the synthesis of a vast library of derivatives with a broad spectrum of applications, from pharmaceuticals to materials science. amerigoscientific.com

Overview of Isoquinolin-1-ylmethanol as a Key Chemical Entity within the Isoquinoline Class

Within the diverse family of isoquinoline derivatives, this compound holds a position of importance as a key chemical intermediate. This compound features a hydroxymethyl group (-CH2OH) at the 1-position of the isoquinoline ring system. matrix-fine-chemicals.com This functional group provides a reactive handle for a multitude of synthetic transformations, allowing for the construction of more complex molecules. Its role as a precursor in the synthesis of various targeted compounds, including those with potential pharmacological applications, underscores its significance in the field of medicinal chemistry. ontosight.aiontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABEHZXAJHCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379920 | |

| Record name | isoquinolin-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27311-63-3 | |

| Record name | isoquinolin-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Hydroxymethyl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isoquinolin 1 Ylmethanol and Its Analogs

Direct Synthetic Approaches

Direct synthetic methods provide a straightforward route to isoquinolin-1-ylmethanol and its derivatives. One common approach involves the functionalization of the isoquinoline (B145761) core. For instance, a photocatalytic hydroxymethylation of azaarenes, including isoquinoline, with methanol (B129727) has been reported. chemrxiv.org This method offers a direct way to introduce the hydroxymethyl group at the C1 position.

Another direct approach involves the reduction of corresponding isoquinoline-1-carboxylic acids or their esters. While specific examples for the parent this compound are not detailed in the provided results, this is a standard and well-established transformation in organic synthesis.

Furthermore, a one-step synthesis of substituted isoquinolines has been developed through a palladium-catalyzed enolate arylation followed by annulation and alcohol triflation, providing access to a variety of isoquinoline scaffolds that can be further functionalized. nih.gov

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, aligning with the principles of green chemistry by minimizing waste and improving atom economy. nih.govpreprints.org The Groebke-Blackburn-Bienaymé (GBB) reaction, an acid-catalyzed three-component reaction of an aldehyde, an isocyanide, and an amino-azaheterocycle, is a notable example used in the synthesis of fused isoquinolinone structures. nih.govbeilstein-journals.org While not directly yielding this compound, the resulting complex scaffolds can be precursors to its analogs. For example, GBB adducts can undergo further modifications, such as intramolecular Diels-Alder reactions, to generate diverse isoquinoline-based frameworks. beilstein-journals.org

Another relevant MCR is the Ugi reaction, which can be combined with other transformations like the Heck reaction in a one-pot process to synthesize tetrazole-containing 1,2,3,4-tetrahydroisoquinolines. beilstein-journals.org These MCRs provide rapid access to libraries of substituted isoquinolines, which can be valuable for discovering new bioactive molecules. organic-chemistry.org

Asymmetric Synthetic Routes

The development of asymmetric routes to synthesize chiral isoquinoline derivatives is of great importance due to their prevalence in natural products and pharmaceuticals. nih.govnih.gov

Enantioselective Hydrogenation Strategies

Enantioselective hydrogenation is a powerful tool for the synthesis of chiral molecules, including isoquinoline alkaloids. acs.orgwikipedia.org This strategy is particularly effective for the reduction of the C=N bond in 1-substituted-3,4-dihydroisoquinolines to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov Various transition-metal catalysts, particularly those based on iridium and ruthenium, have been successfully employed for this purpose. dicp.ac.cnmdpi.com For example, iridium complexes with chiral ligands have been used for the highly enantioselective hydrogenation of isoquinolinium salts, providing direct access to optically active 1,2,3,4-tetrahydroisoquinolines. acs.orgmdpi.com

A notable development is the chemoselective hydrogenation of the carbocyclic ring of isoquinolines using a ruthenium catalyst with a trans-chelating chiral ligand, PhTRAP, to yield 5,6,7,8-tetrahydroisoquinolines with good enantioselectivities. dicp.ac.cn While this doesn't directly produce C1-functionalized chiral centers, it highlights the tunability of hydrogenation reactions on the isoquinoline core. The asymmetric hydrogenation of 1,3-disubstituted isoquinolines to either cis- or trans-tetrahydroisoquinolines has also been achieved using iridium catalysis, showcasing the high level of stereocontrol possible. caltech.edu

Chiral Catalyst Development

The design and synthesis of novel chiral catalysts are central to advancing asymmetric synthesis. rsc.org For the asymmetric hydrogenation of isoquinolines and related heterocycles, chiral diphosphine ligands such as BINAP, in conjunction with ruthenium, have been instrumental. acs.org The development of "chiral-at-metal" catalysts, where the chirality originates from the metal center itself rather than the ligands, represents an emerging and promising approach. rsc.org

In the context of isoquinoline synthesis, cobalt complexes with planar chiral ligands have been used for the asymmetric [2 + 2 + 2] cycloaddition of diynes and nitriles to produce axially chiral isoquinoline derivatives with high enantiomeric excess. acs.org Furthermore, nickel-catalyzed dynamic kinetic asymmetric reductive cross-coupling reactions have been developed for the synthesis of chiral isoquinoline-containing compounds. figshare.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of isoquinoline derivatives to create more sustainable and environmentally friendly processes. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions.

A metal-free protocol for the synthesis of aminated isoquinolines has been developed using an aqueous medium, which is an efficient and atom-economical route. rsc.org Microwave-assisted synthesis has also been employed for the Bischler-Napieralski and Pictet-Spengler reactions to produce substituted dihydroisoquinolines and tetrahydroisoquinolines, significantly reducing reaction times compared to conventional heating. organic-chemistry.org

The use of water as a solvent has been explored in various syntheses of sulfur-containing heterocyclic compounds, demonstrating its potential as a green solvent for related isoquinoline syntheses. mdpi.com Additionally, multicomponent reactions, as discussed earlier, are inherently green due to their high atom economy and often milder reaction conditions. nih.gov The development of quinoline (B57606) synthesis using microwave irradiation and environmentally friendly procedures further underscores the move towards greener synthetic methodologies. researchgate.net

Derivatization from Precursor Isoquinoline Scaffolds

The derivatization of pre-existing isoquinoline scaffolds is a versatile strategy for accessing a wide range of analogs, including those of this compound. A practical and efficient route to C1- and C4-substituted isoquinolines involves the use of isoquinolin-1(2H)-ones as key intermediates. organic-chemistry.org These can be functionalized through methods like Pd-catalyzed cross-coupling reactions. organic-chemistry.org

For example, a synthetic approach towards diversifying isoquinoline structures involves creating an isoquinoline triflate from a Pd-catalyzed enolate arylation and subsequent annulation, which can then be used in further coupling reactions. nih.gov Another method describes the synthesis of (6,7-Dimethoxyisoquinolin-1-yl)methanol (B8740891) from a triazoloisoquinoline precursor. nih.gov This highlights how functional groups on the isoquinoline ring can be manipulated to install the desired hydroxymethyl group. The synthesis of various substituted isoquinoline alkaloids often proceeds through the functionalization of a common isoquinoline core. researchgate.netnih.gov

Data Tables

Table 1: Examples of Synthesized this compound Analogs and Intermediates

| Compound Name | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| (6,7-Dimethoxyisoquinolin-1-yl)methanol | From triazoloisoquinoline | H2SO4 | nih.gov |

| isoquinolin-1-yl(phenyl)methanol | Photocatalytic coupling | Mes-Acr+, TPA, TFA, blue LED | rsc.org |

| (4-fluorophenyl)(isoquinolin-1-yl)methanol | Photocatalytic coupling | Mes-Acr+, TPA, TFA, blue LED | rsc.org |

| isoquinolin-1-yl(4-methoxyphenyl)methanol | Photocatalytic coupling | Mes-Acr+, TPA, TFA, blue LED | rsc.org |

| isoquinolin-1-yl(o-tolyl)methanol | Photocatalytic coupling | Mes-Acr+, TPA, TFA, blue LED | rsc.org |

| (R)-isoquinolin-1-yl(phenyl)methanol | Asymmetric hydrogenation | Catalyst 3, K2CO3, H2 | figshare.com |

| Imidazopyridine-fused isoquinolinones | Groebke-Blackburn-Bienaymé (GBB) followed by cyclization | AlCl3 | beilstein-journals.org |

Strategies for Structural Modifications on the this compound Backbone

The this compound scaffold serves as a versatile template for structural modifications, enabling the synthesis of a diverse array of analogs with tailored properties. These modifications can be broadly categorized into several key strategies, including functionalization of the hydroxymethyl group, substitution on the isoquinoline nucleus, and alterations to the core heterocyclic structure.

A primary approach to modifying the this compound backbone involves the derivatization of the C1-hydroxymethyl group. This can be achieved through various chemical transformations. For instance, the hydroxyl group can undergo oxidation to yield the corresponding aldehyde or carboxylic acid. Conversely, it can be a site for esterification or etherification to introduce a wide range of functional groups. Additionally, the hydroxyl group can be replaced by other nucleophiles, expanding the diversity of accessible analogs smolecule.com.

Another significant strategy focuses on the functionalization of the isoquinoline ring itself. C-H activation has emerged as a powerful tool for introducing substituents at specific positions of the isoquinoline core. For example, ruthenium(II)-catalyzed C-H functionalization allows for the regioselective hydroxymethylation of isoquinolines acs.org. Research has also demonstrated the possibility of introducing various substituents at the C-4 position of the isoquinoline ring through methods like trapping with electrophiles after the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles nih.govharvard.edu.

Furthermore, modifications can be made to the heterocyclic system of the isoquinoline backbone. This can involve the synthesis of isoquinolin-1-ones, which are considered bioisosteres of certain biologically active isoquinoline derivatives nih.gov. The synthesis of these compounds often involves multi-step reaction sequences, starting from appropriate precursors and proceeding through cyclization and subsequent functionalization. A study on substituted isoquinolin-1-ones highlighted the synthesis of O-(3-hydroxypropyl) substituted compounds, which demonstrated notable biological activity nih.gov.

Chemical Reactivity and Transformational Chemistry of this compound

This compound is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring both a primary alcohol and an isoquinoline nucleus, allows for a diverse range of chemical transformations. The reactivity of this molecule can be broadly categorized by transformations involving the primary alcohol moiety, the isoquinoline nitrogen, and the interplay between these functional groups. This article explores the key reaction pathways of this compound, detailing its oxidation, reduction, alkylation, and nucleophilic substitution reactions.

Oxidation Reactions of the Primary Alcohol Moiety

The primary alcohol group of this compound can be selectively oxidized to afford either isoquinoline-1-carbaldehyde (B1296187) or isoquinoline-1-carboxylic acid, depending on the choice of oxidant and reaction conditions.

Mild oxidizing agents are employed for the synthesis of isoquinoline-1-carbaldehyde. Activated manganese dioxide (MnO₂) is a standard reagent for the oxidation of benzylic and allylic alcohols and is effective for this transformation. aub.edu.lbmychemblog.com The reaction is typically carried out by stirring the alcohol with a stoichiometric excess of MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature. mychemblog.com Another effective reagent for this conversion is selenium dioxide (SeO₂), which can oxidize the related 1-methylisoquinoline (B155361) to the aldehyde. nih.gov The selective oxidation to the aldehyde is a crucial step in the synthesis of various isoquinoline-based derivatives.

Stronger oxidizing conditions will convert the primary alcohol directly to a carboxylic acid. While specific examples starting from this compound are not prevalent in readily available literature, the oxidation of the analogous 1-methylisoquinoline to isoquinoline-1-carboxylic acid has been reported using manganese dioxide under more forcing conditions. aub.edu.lb It is well-established that reagents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution will oxidize primary alcohols to carboxylic acids. smolecule.com The resulting isoquinoline-1-carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Manganese Dioxide (MnO₂) | Isoquinoline-1-carbaldehyde | Mild Oxidation |

| This compound | Selenium Dioxide (SeO₂) | Isoquinoline-1-carbaldehyde | Mild Oxidation |

| This compound | Potassium Permanganate (KMnO₄) | Isoquinoline-1-carboxylic acid | Strong Oxidation |

Reduction Reactions of the Isoquinoline Nitrogen

The aromatic isoquinoline ring of this compound can be reduced to yield 1,2,3,4-tetrahydrothis compound. This transformation is most commonly achieved through catalytic hydrogenation.

The reaction typically involves treating the isoquinoline derivative with hydrogen gas (H₂) in the presence of a metal catalyst. cdnsciencepub.com Common catalysts for this reduction include platinum oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C). nih.govcdnsciencepub.com The hydrogenation is usually performed in a protic solvent such as ethanol (B145695) or acetic acid. These conditions selectively reduce the heterocyclic ring while leaving the primary alcohol and the benzene (B151609) ring intact. The resulting 1,2,3,4-tetrahydrothis compound contains a chiral center at the C1 position and a secondary amine, opening avenues for further stereoselective synthesis and functionalization. rsc.org Enantioselective reduction methods have been extensively developed for related 1-substituted-3,4-dihydroisoquinolines to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org

Table 2: Reduction of the Isoquinoline Ring

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| (Isoquinolin-1-yl)methanol | H₂, Platinum(IV) oxide (PtO₂) | (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol | Catalytic Hydrogenation |

| (Isoquinolin-1-yl)methanol | H₂, Palladium on Carbon (Pd/C) | (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol | Catalytic Hydrogenation |

Alkylation Reactions

Alkylation of this compound can occur at two primary sites: the oxygen of the primary alcohol (O-alkylation) or, in its reduced form, the nitrogen of the tetrahydroisoquinoline ring (N-alkylation).

O-Alkylation: The direct O-alkylation of the primary alcohol to form an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While a foundational method, specific documented examples for this compound are scarce in high-impact literature, though the general principle applies. francis-press.com

N-Alkylation: The secondary amine of 1,2,3,4-tetrahydrothis compound is readily alkylated using various electrophiles. smolecule.com This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the hydrogen halide byproduct. N-acylation is also a common transformation, achieved by reacting the secondary amine with acyl chlorides or anhydrides. google.com These reactions are fundamental in modifying the properties of the isoquinoline scaffold for various applications. mdpi.com

Table 3: Alkylation Reactions

| Starting Material | Reagent(s) | Product Type | Reaction Type |

|---|---|---|---|

| This compound | 1. NaH; 2. R-X | 1-(Alkoxymethyl)isoquinoline | O-Alkylation |

| (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol | R-X, Base | 2-Alkyl-1,2,3,4-tetrahydrothis compound | N-Alkylation |

| (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol | Acyl Halide, Base | 2-Acyl-1,2,3,4-tetrahydrothis compound | N-Acylation |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group and must first be converted into a more reactive functional group to undergo nucleophilic substitution.

A common strategy is the conversion of the alcohol to a halide. For instance, treatment of (6,7-dimethoxyisoquinolin-1-yl)methanol with thionyl chloride (SOCl₂) readily produces the corresponding 1-(chloromethyl)-6,7-dimethoxyisoquinoline in high yield. kuleuven.be This chloromethyl derivative is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles.

Alternatively, the Mitsunobu reaction provides a powerful, one-pot method for the direct conversion of the alcohol to other functionalities with inversion of configuration if the carbon were chiral. organic-chemistry.orgnih.gov This reaction uses a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com For example, reacting (isoquinolin-1-yl)methanol derivatives with diphenylphosphoryl azide (B81097) (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields the corresponding 1-(azidomethyl)isoquinoline. nih.gov The resulting azide can then be readily reduced to the primary amine, 1-(aminomethyl)isoquinoline, using reagents like polymer-supported triphenylphosphine or catalytic hydrogenation. nih.gov

Table 4: Nucleophilic Substitution Pathways

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|

| (Isoquinolin-1-yl)methanol | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)isoquinoline | Halogenation |

| 1-(Chloromethyl)isoquinoline | Nucleophile (e.g., R₂NH) | 1-(Nucleophilomethyl)isoquinoline | Nucleophilic Substitution |

| (Isoquinolin-1-yl)methanol | PPh₃, DIAD, HN₃ (or DPPA) | 1-(Azidomethyl)isoquinoline | Mitsunobu Reaction |

| 1-(Azidomethyl)isoquinoline | H₂, Pd/C or PPh₃ | 1-(Aminomethyl)isoquinoline | Azide Reduction |

Other Key Reaction Pathways and Mechanistic Investigations

The derivatives of this compound, particularly 1-(aminomethyl)isoquinoline and its tetrahydro counterpart, are key intermediates for constructing more complex heterocyclic systems.

A notable example is the use of 1-(aminomethyl)tetrahydroisoquinoline in the synthesis of the praziquantel (B144689) framework. sorbonne-universite.fr This involves the cyclization of the aminomethyl intermediate with reagents like diethyl oxalate (B1200264) followed by reduction, or direct reaction with 1,2-dibromoethane, to form the tricyclic pyrazino[2,1-a]isoquinoline system. sorbonne-universite.fr

Furthermore, the 1-(aminomethyl) derivative can be further functionalized. For example, it can be converted into a guanidinomethyl group through reaction with 1,3-bis(tert-butoxycarbonyl)guanidine (B8769391) under Mitsunobu conditions, followed by deprotection. nih.gov These transformations highlight the utility of this compound as a precursor to a wide range of biologically relevant and structurally diverse molecules.

Chemical Reactivity and Applications

Reactivity Profile

The primary alcohol functionality and the aromatic heterocyclic core allow for a range of chemical modifications.

Oxidation to Isoquinoline-1-carbaldehyde (B1296187)

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, isoquinoline-1-carbaldehyde. This transformation is a key step in many synthetic sequences, as the aldehyde can undergo a variety of further reactions.

Esterification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is fundamental for introducing various functional groups and for creating prodrugs in medicinal chemistry.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable starting material and intermediate in the synthesis of more complex molecules.

Precursor for Pharmaceuticals

Isoquinoline derivatives are known to possess a wide range of biological activities, and this compound serves as a precursor for the synthesis of various pharmaceutically relevant compounds. ontosight.aiontosight.ai For instance, it can be a building block for molecules with potential anticancer, anti-inflammatory, or antimicrobial properties. ontosight.ai

Synthesis of Catalysts

The isoquinoline scaffold can be incorporated into ligands for metal catalysts. The functional group of this compound can be modified to create ligands with specific steric and electronic properties, which can then be used to prepare catalysts for various organic transformations.

Spectroscopic Characterization and Structural Elucidation of Isoquinolin 1 Ylmethanol Derivatives

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including isoquinolin-1-ylmethanol derivatives. primescholars.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. primescholars.comresearchgate.net For this compound, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, are employed to achieve a complete structural assignment.

¹H NMR spectroscopy provides information on the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, the protons on the aromatic isoquinoline (B145761) ring system typically resonate in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at position 3 is often the most deshielded, appearing at the lowest field.

The methylene (B1212753) protons (-CH₂) and the hydroxyl proton (-OH) of the methanol (B129727) substituent appear more upfield. The methylene protons are adjacent to both the aromatic ring and the hydroxyl group, and their signal typically appears as a singlet or a doublet, depending on the coupling with the hydroxyl proton. The chemical shift of the hydroxyl proton can be variable and is often concentration and solvent-dependent; it may appear as a broad singlet. Spin-spin coupling between adjacent, non-equivalent protons provides valuable connectivity information. For instance, the protons on the benzene (B151609) portion of the isoquinoline ring will exhibit characteristic coupling patterns (e.g., doublets, triplets, or multiplets) that can be used to confirm their relative positions.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Note: Data are illustrative and can vary based on solvent and experimental conditions.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.5 - 8.6 | d | ~5.7 |

| H-4 | ~7.6 - 7.7 | d | ~5.7 |

| H-5 | ~8.1 - 8.2 | d | ~8.0 |

| H-6 | ~7.7 - 7.8 | t | ~7.5 |

| H-7 | ~7.8 - 7.9 | t | ~7.5 |

| H-8 | ~8.0 - 8.1 | d | ~8.0 |

| -CH₂- | ~5.0 - 5.1 | s | N/A |

| -OH | Variable | br s | N/A |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the wide range of chemical shifts, signals for individual carbon atoms are typically well-resolved. researchgate.net In this compound, the carbon atoms of the aromatic isoquinoline ring resonate in the δ 120-160 ppm range. The quaternary carbons, such as C-1 and the bridgehead carbons, often show distinct chemical shifts. The carbon atom attached to the nitrogen (C-1) is significantly deshielded and appears downfield. The chemical shift for the parent isoquinoline molecule serves as a useful reference for assigning the signals in its derivatives. chemicalbook.com The methylene carbon (-CH₂) of the methanol group appears in the aliphatic region, typically around δ 60-65 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Note: Data are illustrative and can vary based on solvent and experimental conditions.

| Carbon Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~158 |

| C-3 | ~142 |

| C-4 | ~120 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~127 |

| C-8a | ~136 |

| -CH₂- | ~63 |

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu A COSY spectrum of this compound would show cross-peaks connecting H-3 with H-4, and also correlations between the adjacent protons on the benzene ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8). This helps to trace the proton connectivity within each ring system. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edunih.gov An HSQC spectrum would show a cross-peak for each C-H bond, for example, linking the ¹H signal of H-4 to the ¹³C signal of C-4, and the methylene proton signal to the methylene carbon signal. This technique is invaluable for assigning the carbon signals based on the more easily assigned proton signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.edu This is arguably the most powerful technique for piecing together the molecular structure. For this compound, key HMBC correlations would be observed between the methylene protons (-CH₂) and the C-1 and C-8a carbons of the isoquinoline ring, unambiguously confirming the point of attachment of the methanol group. youtube.com Further correlations from aromatic protons to various aromatic carbons would confirm the assignments of the entire ring system. science.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like isoquinoline derivatives. wikipedia.orgsemanticscholar.org In ESI-MS, the analyte in solution is aerosolized and ionized, typically by protonation, to form a pseudomolecular ion. libretexts.org For this compound (MW = 159.19), the ESI-MS spectrum in positive ion mode would be dominated by the protonated molecule [M+H]⁺ at an m/z of 160.2. nih.gov

This soft ionization method results in minimal fragmentation, making it ideal for accurate molecular weight determination. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), structural information can be obtained by inducing fragmentation of the isolated [M+H]⁺ ion. nih.gov For isoquinoline alkaloids, common fragmentation pathways involve the cleavage of substituent groups. researchgate.netresearchgate.net A likely fragmentation for the [M+H]⁺ ion of this compound would be the neutral loss of water (H₂O) or formaldehyde (B43269) (CH₂O), or cleavage of the C-C bond to lose the entire hydroxymethyl radical, leading to characteristic product ions. scielo.br

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is suitable for volatile and thermally stable compounds. mdpi.com this compound may require derivatization to increase its volatility for GC analysis.

The most common ionization method used in GC-MS is electron ionization (EI). nih.gov EI is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. shimadzu.com The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, the molecular ion (M⁺˙) at m/z 159 would likely be observed. The fragmentation pattern would be characterized by several key processes:

Alpha-cleavage: The primary fragmentation would likely be the cleavage of the C-C bond between the isoquinoline ring and the methanol group. This would result in a highly stable isoquinolinyl cation fragment.

Loss of Substituents: Fragments corresponding to the loss of H, OH, or CH₂OH from the molecular ion are also expected.

Ring Fragmentation: The isoquinoline ring itself can undergo fragmentation, leading to a complex pattern of smaller ions that are characteristic of the isoquinoline core structure. nih.gov

The analysis of these fragmentation patterns allows for the structural confirmation of this compound and the identification of related derivatives in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound derivatives, offering highly accurate mass measurements that facilitate the determination of elemental compositions. Unlike nominal mass spectrometry, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas) by measuring mass-to-charge ratios (m/z) to several decimal places. This precision is critical for confirming the identity of newly synthesized derivatives and for identifying unknown metabolites.

In the analysis of isoquinoline derivatives, HRMS is typically coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The high accuracy allows for the confident assignment of a molecular formula to the protonated molecule [M+H]⁺ or other adducts. For instance, in the characterization of complex derivatives, the observed m/z is compared against the calculated value for the proposed structure. A mass error of less than 5 ppm is generally considered confirmation of the assigned elemental composition.

Research on various substituted isoquinoline derivatives demonstrates the power of this technique. For example, the HRMS data for a 1-(2-tert-Butylynaphthalen-1-yl)isoquinoline-3-carbonitrile derivative showed an observed m/z of 337.1701 for the [M+H]⁺ ion, which corresponds closely to the calculated value of 337.1705 for the formula C₂₄H₂₁N₂. acs.org Similarly, a (5-Chloro-2-(9H-pyrido[3,4-b]indol-1-yl)phenyl)methanol, a more complex molecule containing the core isoquinoline structure, was confirmed with a found m/z of 309.0795 against a calculated value of 309.0795 for the [M+H]⁺ ion of C₁₈H₁₄ClN₂O. acs.org

Table 1: Representative HRMS Data for Isoquinoline Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 1-(2-Methoxynaphthalen-1-yl)isoquinoline-3-carbonitrile | C₂₁H₁₃N₂O | [M-H]⁻ | 309.1028 | 309.1019 | acs.org |

| (2-(9H-Pyrido[3,4-b]indol-1-yl)phenyl)methanol | C₁₈H₁₅N₂O | [M+H]⁺ | 275.1184 | 275.1187 | acs.org |

Infrared Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound and its derivatives, the IR spectrum provides direct evidence for the key structural components, including the hydroxyl group, the aromatic isoquinoline core, and any substituents.

The spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the methanol's hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding in the solid state. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ range. mdpi.com The stretching vibrations of the C-H bonds in the methylene (-CH₂-) group are expected in the 2850-2960 cm⁻¹ region.

The isoquinoline ring itself gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations within the aromatic system produce a set of sharp bands in the 1450-1650 cm⁻¹ region. cardiff.ac.uk The C-O stretching vibration of the primary alcohol would be expected to appear as a strong band in the 1000-1260 cm⁻¹ range. Finally, out-of-plane C-H bending vibrations for the substituted aromatic ring typically give rise to strong absorptions in the 700-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the ring.

Table 2: Typical Infrared Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes | Reference |

|---|---|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad | Indicates presence of hydroxyl group. | ajchem-a.com |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of the isoquinoline ring. | mdpi.com |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium | From the -CH₂- group. | tandfonline.com |

| C=C / C=N Stretch (aromatic) | 1450 - 1650 | Medium to Strong | Multiple bands from the isoquinoline ring system. | cardiff.ac.uk |

| C-O Stretch (primary alcohol) | 1000 - 1260 | Strong | Characteristic of the C-OH bond. | tandfonline.com |

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system, being an extended aromatic chromophore, gives rise to characteristic absorption bands in the UV region. The spectrum is typically dominated by π → π* transitions. mdpi.com

In a non-polar solvent like cyclohexane, isoquinoline itself exhibits its longest-wavelength maximum (λmax) at approximately 317 nm. dokumen.pub The introduction of the -CH₂OH group at the 1-position is expected to have a minor effect on the position of these bands, potentially causing a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.

The UV-Vis spectra of isoquinoline derivatives are sensitive to solvent polarity, with polar solvents often causing a shift in the λmax due to differing stabilization of the ground and excited states. nih.gov The spectra of more complex derivatives show multiple absorption bands. For example, quinolin-8-yl 4-chlorobenzoate, a related aromatic ester, displays several π → π* transitions in methanol at 205, 229, and 243 nm, as well as a lower intensity n → π* transition at 278 nm. mdpi.com The molar absorptivity (ε) values associated with π → π* transitions are typically high (10,000-50,000 L·mol⁻¹·cm⁻¹), while those for n → π* transitions are significantly lower. mdpi.com

Table 3: Representative UV-Vis Absorption Data for Isoquinoline and Related Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Reference |

|---|---|---|---|---|---|

| Isoquinoline | Cyclohexane | 317 | Not Specified | π → π* | dokumen.pub |

| Quinolin-8-yl 4-chlorobenzoate | Methanol | 229 | 49,600 | π → π* | mdpi.com |

| Quinolin-8-yl 4-chlorobenzoate | Methanol | 278 | 8,400 | n → π* | mdpi.com |

X-ray Diffraction Crystallography

X-ray diffraction on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

For chiral derivatives of this compound, single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of stereogenic centers. When a chiral, enantiomerically pure compound crystallizes in a non-centrosymmetric space group, analysis of anomalous dispersion effects can be used to determine its absolute structure.

This is often quantified using the Flack parameter; a value close to zero for a given configuration confirms that the structural model correctly represents the absolute stereochemistry of the molecule. rsc.org This technique has been successfully applied to determine the absolute configuration of complex chiral molecules containing an isoquinoline framework. For instance, the absolute (Sa) configuration of an axially chiral imidazoisoquinolin-2-ylidene silver complex was unequivocally established through its X-ray structure. acs.org Similarly, the absolute stereochemistry of (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one was confirmed by single-crystal X-ray data. google.com The ability to obtain high-quality single crystals is the primary prerequisite for this analysis.

Structural Analysis of Solvates and Polymorphs

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Solvates (or pseudopolymorphs) are crystalline forms that incorporate solvent molecules into the lattice. researchgate.net These different solid forms can have distinct physicochemical properties.

X-ray diffraction is central to identifying and characterizing these forms. Powder X-ray diffraction (PXRD) is used to analyze bulk crystalline material, where each crystalline form gives a unique diffraction pattern, acting as a "fingerprint." Single-crystal X-ray diffraction provides a detailed atomic-level picture of the solvate or polymorph, revealing how the solvent molecules are integrated into the crystal packing and the specific intermolecular interactions (e.g., hydrogen bonds) that stabilize the structure.

Studies on isoquinoline-related compounds have identified numerous polymorphs and solvates. A patent for an (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one derivative describes at least ten different polymorphic forms (designated A-J) as well as a tert-butyl methyl ether solvate, each characterized by unique PXRD patterns and thermal properties (DSC). google.com In another example, a methanol monosolvate of the isoquinoline alkaloid berberine (B55584) chloride was isolated and its crystal structure was determined, showing specific packing and interactions involving the methanol solvent molecule. researchgate.net The formation of these different solid forms is often dependent on crystallization conditions such as the choice of solvent, temperature, and cooling rate. uea.ac.uk

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-tert-Butylynaphthalen-1-yl)isoquinoline-3-carbonitrile |

| 1-(2-Methoxynaphthalen-1-yl)isoquinoline-3-carbonitrile |

| (2-(9H-Pyrido[3,4-b]indol-1-yl)phenyl)methanol |

| (5-Chloro-2-(9H-pyrido[3,4-b]indol-1-yl)phenyl)methanol |

| 1-(4-Isopropoxyphenyl)-9H-pyrido[3,4-b]indole |

| Quinolin-8-yl 4-chlorobenzoate |

| N-(Isoquinolin-1-yl)-N-(pyridin-2-yl)- isoindoline-1,3-diimine |

| Axially chiral imidazoisoquinolin-2-ylidene silver complex |

| (S)-3-(1-(9H-purin-6-ylamino)ethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one |

Computational Chemistry and Theoretical Studies of Isoquinolin 1 Ylmethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic properties like orbital energies.

A study on the parent compound, isoquinoline (B145761), using the B3LYP technique with a 6-311++G(d, p) basis set, provides foundational data for understanding the electronic characteristics of its derivatives. tandfonline.com The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial, as these frontier orbitals determine the molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. tandfonline.com

For isoquinoline, the calculated HOMO energy is -5.581 eV, and the LUMO energy is 1.801 eV, resulting in an energy gap of 3.78 eV. tandfonline.com This relatively large energy gap suggests high stability. tandfonline.com The introduction of a hydroxymethyl group at the 1-position to form isoquinolin-1-ylmethanol is expected to influence these electronic properties. The electron-donating nature of the hydroxymethyl group would likely raise the HOMO energy and potentially alter the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Further insights can be drawn from DFT studies on other substituted isoquinoline derivatives. For instance, research on isoquinoline-functionalized chromophores demonstrated that the introduction of electron-withdrawing groups can significantly lower both HOMO and LUMO energies and modulate the energy gap. nih.govresearchgate.net These findings highlight the tunability of the electronic properties of the isoquinoline core through substitution. nih.govresearchgate.net

| Property | Value for Isoquinoline | Reference |

| HOMO Energy | -5.581 eV | tandfonline.com |

| LUMO Energy | 1.801 eV | tandfonline.com |

| HOMO-LUMO Gap | 3.78 eV | tandfonline.com |

| Dipole Moment | 2.004 D | tandfonline.com |

| Rotational Constants | 3.101 GHz, 1.22 GHz, 0.875 GHz | tandfonline.com |

This interactive data table summarizes the calculated electronic and physical properties of the parent isoquinoline molecule based on DFT calculations.

Global reactivity descriptors, such as chemical hardness and electrophilicity, can also be derived from DFT calculations. For isoquinoline, the calculated chemical hardness is 1.89 eV, and the electrophilicity index is 0.529. tandfonline.com These parameters provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. While molecular mechanics focuses on the potential energy of a system, molecular dynamics simulates the time evolution of the system, providing insights into its dynamic behavior.

For an isolated molecule like this compound, MD simulations could be employed to explore its conformational landscape and flexibility. By simulating the molecule's motion over time at a given temperature, one can observe the transitions between different conformations and determine their relative stabilities. The force fields used in these simulations, such as GAFF, CHARMM, and OPLS, are sets of parameters that describe the potential energy of the system. rsc.org The accuracy of MD simulations is highly dependent on the quality of the force field. rsc.org

An MD simulation of this compound would likely focus on the rotational dynamics of the hydroxymethyl group around the C1-C(methanol) bond, as well as any puckering of the isoquinoline ring system. The simulation would provide trajectories of all atoms, from which various structural and dynamic properties could be calculated, such as radial distribution functions, root-mean-square deviations, and time correlation functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. japsonline.comjapsonline.com

While no QSAR studies have been reported specifically for a series of compounds centered around this compound, numerous QSAR models have been developed for various classes of isoquinoline derivatives with diverse biological activities, such as anticancer and antimalarial properties. japsonline.comjapsonline.comresearchgate.net These studies showcase the utility of the isoquinoline scaffold in medicinal chemistry. researchgate.netnih.gov

A QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors for prostate cancer provides a relevant example. japsonline.comjapsonline.com In this study, a statistically robust QSAR model was developed using MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors. japsonline.comjapsonline.com The best model showed good predictive power, with a high correlation coefficient for the training set and good validation statistics. japsonline.com

| Model | n_tr | n_pred | R² | Q²_LOO | R²_ext |

| Model 1 | 54 | 10 | 0.6440 | 0.5756 | 0.9179 |

| Model 2 | 53 | 10 | 0.6905 | 0.6285 | 0.9130 |

This interactive data table presents the statistical parameters for two QSAR models developed for a series of isoquinoline derivatives. n_tr is the number of training set compounds, n_pred is the number of test set compounds, R² is the squared correlation coefficient for the training set, Q²_LOO is the squared cross-validation correlation coefficient, and R²_ext is the squared correlation coefficient for the external test set. japsonline.com

The descriptors identified in such QSAR studies provide insights into the structural features that are important for the biological activity of isoquinoline derivatives. For instance, descriptors related to molecular shape, electronic properties, and lipophilicity are often found to be significant. These findings can guide the design of new, more potent analogs of this compound for specific biological targets.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The isoquinoline ring system is largely planar, but the hydroxymethyl substituent at the 1-position introduces conformational flexibility. The key dihedral angle to consider for this compound is the one defined by the atoms N2-C1-C(methanol)-O(hydroxyl). Rotation around the C1-C(methanol) single bond will give rise to different conformers with varying energies.

The conformational preferences will be governed by a combination of steric and electronic effects. Steric hindrance between the hydroxymethyl group and the hydrogen atom at the 8-position of the isoquinoline ring will play a significant role. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the isoquinoline ring is also a possibility, which would stabilize certain conformations.

While specific conformational analysis of this compound is not extensively documented, studies on structurally related isoquinoline derivatives can offer valuable insights. For example, X-ray crystallographic studies of various 3-substituted isoquinoline derivatives have revealed their solid-state conformations. nih.govnih.gov In one study, the crystal structure of a 3-substituted isoquinoline derivative showed a flattened conformation with the isoquinoline nitrogen atom oriented trans to a carbonyl group in the substituent. nih.gov

Computational methods, such as DFT and molecular mechanics, are powerful tools for performing conformational analysis. By systematically rotating the key dihedral angle and calculating the energy of the resulting conformer, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, and the energy barriers between them determine the rate of interconversion. Such an analysis would provide a detailed picture of the conformational landscape of this compound.

Advanced Applications and Research Prospects of Isoquinolin 1 Ylmethanol

Applications in Medicinal Chemistry and Chemical Biology

The exploration of isoquinoline (B145761) alkaloids and their derivatives in medicinal chemistry has revealed a wide array of biological activities. However, research focusing specifically on isoquinolin-1-ylmethanol is notably limited in publicly available scientific literature. While the broader class of isoquinoline compounds has been extensively studied, data directly pertaining to the biological activities of this compound is scarce. This article will address the current state of research on this compound within the specified domains of biological activity, highlighting the existing knowledge gaps.

Exploration of Biological Activities

Neuroprotective Effects

There is a lack of specific studies investigating the neuroprotective effects of this compound. The broader class of isoquinoline alkaloids, however, has been a subject of interest in neuroscience. For instance, some tetrahydroisoquinolines have been investigated for their potential neurotoxic activities, which may be relevant in the context of Parkinson's disease. researchgate.netresearchgate.netnih.gov These studies focus on the structural similarities of certain isoquinoline derivatives to known neurotoxins and their potential to induce dopaminergic neurodegeneration. researchgate.netresearchgate.net However, this research does not directly implicate this compound in either neuroprotective or neurotoxic effects. Further research is required to determine if this compound possesses any activity within the central nervous system.

Antimicrobial Activities (Antibacterial, Antifungal, Antimalarial)

While the isoquinoline scaffold is present in many compounds with antimicrobial properties, there is no specific data on the antibacterial, antifungal, or antimalarial activities of this compound.

Antibacterial and Antifungal: Studies have shown that various synthetic isoquinoline derivatives exhibit a broad spectrum of bactericidal and fungicidal activities. mdpi.comnih.govnih.govmdpi.com For instance, certain 3-aryl-isoquinoline derivatives have demonstrated notable antifungal activity against various plant pathogens. nih.gov Similarly, novel alkynyl isoquinoline compounds have shown strong bactericidal effects against Gram-positive bacteria. nih.gov However, these findings are specific to the tested derivatives and cannot be directly extrapolated to this compound.

Antimalarial: The quinoline (B57606) methanol (B129727) structure is a known pharmacophore for antimalarial drugs, with mefloquine (B1676156) being a prominent example. science.gov Research has been conducted on quinoline-based compounds to develop new antimalarial agents. science.govnih.govsemanticscholar.org Some isoquinoline derivatives have also been investigated for their potential antimalarial properties through in silico studies. nih.gov Nevertheless, there are no specific reports on the antimalarial activity of this compound.

Table 1: Antimicrobial Activity of Selected Isoquinoline Derivatives (for illustrative purposes, as no data exists for this compound)

| Compound Type | Activity | Target Organisms | Citation |

| 3-Aryl-Isoquinoline Derivatives | Antifungal | Alternaria solani, Alternaria alternata, Physalospora piricola | nih.gov |

| Alkynyl Isoquinoline Derivatives | Antibacterial | Gram-positive bacteria (including MRSA) | nih.gov |

| Halogenated Phenyl and Phenethyl Carbamates of THIQ | Bactericidal | Broad-range | nih.gov |

| 6,7-Dinitro-2- mdpi.comscience.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione | Antimalarial (in silico) | Plasmodium falciparum | nih.gov |

Anticarcinogenic and Cytotoxic Mechanisms

The cytotoxic effects of various isoquinoline alkaloids against several human cancer cell lines are well-documented. nih.govbmrat.org These compounds have been shown to induce cell death through mechanisms such as apoptosis. nih.gov However, there is no specific research available on the anticarcinogenic or cytotoxic mechanisms of this compound. Studies on other isoquinoline derivatives have demonstrated their potential as anticancer agents, but these findings are highly structure-dependent. nih.govbmrat.org The cytotoxicity of organic solvents like methanol, which may be used in in vitro assays, has also been a subject of study to ensure accurate interpretation of results. bmrat.orgmdpi.com

Table 2: Cytotoxic Activity of Selected Isoquinoline Alkaloids (for illustrative purposes, as no data exists for this compound)

| Compound/Extract | Cell Line(s) | Observed Effect | Citation |

| Various Isoquinoline Alkaloids | Melanoma, Squamous Cell Carcinoma | Cytotoxicity | nih.gov |

| Methanol Extracts of various plants | Human Hepatocellular Carcinoma (HEP-G2) | Cytotoxicity | nih.gov |

Anti-inflammatory and Analgesic Properties

There is no direct evidence from the searched literature to support any anti-inflammatory or analgesic properties of this compound. The broader family of isoquinoline derivatives has been investigated for such activities. For example, certain isoquinolone derivatives have been studied as antagonists for the LPA5 receptor, showing potential as analgesics in models of inflammatory and neuropathic pain. nih.govresearchgate.net Additionally, some isoquinoline-1-carboxamide (B73039) derivatives have been shown to possess anti-inflammatory and anti-migratory activities in microglial cells. nih.gov Other studies have also demonstrated the analgesic and anti-inflammatory effects of specific synthetic isoquinoline analogs. frontiersin.orgbiomedpharmajournal.orgnih.govresearchgate.net These findings highlight the potential of the isoquinoline scaffold in the development of anti-inflammatory and analgesic agents, but specific research on this compound is lacking.

Role in Catalysis and Ligand Design

Beyond medicinal chemistry, the structural features of this compound make it an attractive candidate for applications in catalysis, specifically in ligand design. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then function as a catalyst. ethernet.edu.et The design of the ligand is critical as it can profoundly influence the catalyst's activity, selectivity, and stability. northwestern.edunrel.gov

This compound possesses two key potential coordination sites: the nitrogen atom of the isoquinoline ring and the oxygen atom of the methanol group. This N,O-bidentate character allows it to form a stable chelate ring with a metal center. Such chelation can enhance the stability of the resulting metal complex. By modifying the isoquinoline ring or the methanol group, it is possible to fine-tune the steric and electronic properties of the ligand, thereby influencing the performance of the catalyst in various chemical transformations, such as asymmetric synthesis or cross-coupling reactions. researchgate.net The development of catalysts featuring isoquinoline-based ligands is an emerging area with the potential to provide new tools for efficient and selective chemical synthesis.

Chiral Ligands for Asymmetric Synthesis

The isoquinoline framework is recognized as a privileged scaffold for the development of chiral ligands used in asymmetric synthesis. nih.govresearchgate.net Asymmetric synthesis is a critical technology that allows for the creation of chiral molecules, where one enantiomer is produced in excess over the other, a vital requirement in the pharmaceutical industry. nih.gov The rigid structure of the isoquinoline ring system provides a robust backbone for designing ligands that can effectively control the stereochemical outcome of a chemical reaction. researchgate.net

While this compound itself is not chiral, it serves as a key starting material for the synthesis of more complex chiral ligands. The hydroxymethyl group (–CH₂OH) at the C1 position is a versatile chemical handle that can be readily modified to introduce chiral centers or connect to other molecular fragments, leading to the formation of sophisticated bidentate or polydentate ligands. These ligands, in turn, coordinate with metal centers to form catalysts for a variety of asymmetric transformations, including hydrogenations, carbon-carbon bond formations, and cycloadditions. researchgate.netmdpi.com The development of new chiral ligands based on the isoquinoline scaffold continues to be an active area of research, aiming to achieve higher efficiency and enantioselectivity in chemical synthesis. nih.gov

Metal Complex Catalysis

Derivatives of this compound are key components in the architecture of ligands for metal complex catalysis. These complexes are instrumental in driving redox reactions, such as the production of hydrogen (H₂) from aqueous solutions. google.com A notable example is the ligand N,N-bis((isoquinolin-1-yl)methyl)(6-(pyridin-2-yl)pyridin-2-yl)methanamine (DIQ-Bpy), which is synthesized from isoquinolin-1-yl)methyl precursors. google.com This ligand forms stable and catalytically active complexes with various transition metals. google.com

Research has demonstrated the utility of these complexes in catalysis, as detailed in the table below.

| Metal (M) | Complex Formula Fragment | Potential Application |

| Ruthenium (Ru) | [Ru(DIQ-Bpy)(Cl)] | Redox Reactions |

| Cobalt (Co) | [Co(DIQ-Bpy)] | Hydrogen Production |

| Nickel (Ni) | [Ni(DIQ-Bpy)] | Redox Reactions |

| Iron (Fe) | [Fe(DIQ-Bpy)] | Redox Reactions |

Table 1: Examples of Metal Complexes Incorporating this compound Derived Ligands for Catalysis. google.com

These catalysts leverage the unique electronic and steric properties imparted by the isoquinoline moieties to facilitate chemical transformations. The nitrogen atom within the isoquinoline ring and the specific geometry of the ligand create a coordination environment around the metal center that can activate substrates and lower the energy barrier for chemical reactions. google.com Further investigation into palladium (Pd) and rhodium (Rh) complexes with other isoquinoline derivatives has also shown their potential in biomedical applications, indicating the broad utility of these metal-ligand systems. chinesechemsoc.org

Photoredox Catalysis and Electrophotocatalysis

In the field of photoredox catalysis, which uses visible light to drive chemical reactions, the isoquinoline core is a critical substrate for advanced synthetic methods. nih.govresearchgate.net Specifically, the asymmetric dearomative photocycloaddition of isoquinolines has emerged as a powerful strategy for building complex three-dimensional molecules from simple flat aromatic compounds. researchgate.net

The success of these reactions often depends on the strategic placement of substituents on the isoquinoline ring, particularly at the C1 position, to prevent unwanted aromatization of the product and to control the reaction's regioselectivity. nih.gov While research has highlighted the use of ester groups at this position, this compound serves as an ideal precursor. nih.gov Its hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, which can then be converted into the necessary ester or amide functionalities. pharmaguideline.com This positions this compound as a foundational intermediate for creating the highly specialized substrates required in modern photoredox catalysis. mdpi.com

Potential in Materials Science and Advanced Organic Materials

The unique properties of the isoquinoline ring system are being harnessed for the creation of novel organic materials with tailored functionalities.

Isoquinoline-based polymers and copolymers are being investigated for their potential in developing conductive materials, sensors, and other optical materials. amerigoscientific.com The extended π-conjugated system of the isoquinoline structure is conducive to charge transport, a key characteristic for semiconductor applications in organic electronics. amerigoscientific.com By chemically modifying the isoquinoline core—a process for which this compound is a valuable starting point—scientists can fine-tune the electrical and optical properties of the resulting materials for specific applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). amerigoscientific.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials with highly ordered structures, making them suitable for applications in gas storage and separation. nih.gov The isoquinoline scaffold and its structural isomer, quinoline, are being integrated as building blocks into the structure of COFs. nih.govrsc.org These nitrogen-containing heterocyclic units can impart specific chemical and physical properties to the framework, such as thermal stability and selective adsorption of molecules like benzene (B151609). nih.gov Furthermore, isoquinoline derivatives have been used as ligands in the synthesis of metal-organic frameworks (MOFs), a related class of porous materials with applications in catalysis and drug delivery. amerigoscientific.com

Role as a Key Pharmaceutical Intermediate in Research Synthesis

The isoquinoline skeleton is a cornerstone of medicinal chemistry and is found in a vast number of natural products and synthetic drugs. nih.govresearchgate.net It forms the structural backbone of many naturally occurring alkaloids, including papaverine (B1678415) and berberine (B55584), which exhibit a wide range of pharmacological activities. pharmaguideline.comwikipedia.org

This compound is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. The C1 position of the isoquinoline ring is a frequent site of substitution in pharmacologically active compounds, and the hydroxymethyl group of this compound provides a convenient and reactive handle for introducing this diversity. nih.gov It can be used to synthesize more complex derivatives, such as the isoquinoline-1-carboxamides and isoquinolin-2(1H)-yl-acetamides, which are scaffolds of interest in drug discovery. mdpi.comnih.gov Recent reviews covering 2019 to 2023 continue to highlight the isolation and synthesis of new isoquinoline alkaloids with potent antitumor, antibacterial, and neuroprotective activities, underscoring the enduring importance of this scaffold and its simple intermediates like this compound in the quest for new therapeutics. rsc.org

| Pharmaceutical Class/Drug Name | Relationship to Isoquinoline Scaffold |

| Papaverine | A natural alkaloid with an isoquinoline core; used as a vasodilator. pharmaguideline.com |

| Debrisoquine | An antihypertensive drug containing the isoquinoline structure. pharmaguideline.com |

| Quinapril | An antihypertensive ACE inhibitor that includes a tetrahydroisoquinoline moiety. pharmaguideline.com |

| Duvelisib | An anticancer drug whose synthesis involves a chiral isoquinoline intermediate. nih.gov |

| Antitumor Agents | Novel N-isoquinoline-3-carbonylamino acid benzylesters have shown potent antitumor activity. |

| Antimicrobial Agents | The isoquinoline framework is present in compounds with demonstrated antimicrobial properties. nih.gov |

Table 2: Examples of Pharmaceutical Compounds and Classes Based on the Isoquinoline Framework.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While traditional methods for synthesizing isoquinoline (B145761) derivatives, such as the Bischler–Napieralski and Pictet-Spengler reactions, have been foundational, they often come with limitations like harsh reaction conditions and limited substrate scope. The future of isoquinolin-1-ylmethanol synthesis lies in the development of greener, more efficient, and highly selective methodologies. Recent advancements have seen the rise of transition-metal-catalyzed C-H activation and annulation strategies, offering a more atom-economical approach to constructing the isoquinoline core. ijpsjournal.comresearchgate.net These methods allow for the rapid assembly of complex isoquinoline structures from readily available starting materials. ijpsjournal.com

Future research will likely focus on:

Photocatalysis and Electrochemistry: These techniques offer environmentally benign alternatives to traditional methods, often proceeding under mild conditions with high selectivity. The use of visible light or electricity as a driving force for chemical transformations can lead to the development of novel synthetic routes to this compound and its derivatives.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Developing flow-based syntheses for this compound could enable more efficient and reproducible production.

Biocatalysis: The use of enzymes to catalyze key synthetic steps can provide unparalleled selectivity and sustainability. Engineering enzymes to perform specific transformations on the isoquinoline scaffold is a promising area for future exploration.

In-depth Mechanistic Studies of Biological Activities

Isoquinoline alkaloids are known to possess a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govnih.gov However, for many of these activities, the precise molecular mechanisms of action remain to be fully elucidated. Future research will necessitate a deeper dive into the mechanistic underpinnings of how this compound and its derivatives exert their biological effects.

Key areas of investigation will include:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and genetic screening to identify the specific cellular targets of this compound derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This will be crucial for the rational design of more potent and selective therapeutic agents. researchgate.net

Investigation of Signaling Pathways: Elucidating the specific signaling pathways that are modulated by this compound and its analogs to understand their downstream cellular effects. For instance, some isoquinoline derivatives have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cell growth and proliferation. nih.gov

Integration of Computational and Experimental Approaches for Drug Design

The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery. nih.gov For this compound, this integrated approach will be instrumental in accelerating the design and development of new therapeutic agents.

Future efforts in this area will likely involve:

Molecular Docking and Virtual Screening: Using computational models to predict how this compound derivatives bind to specific biological targets, thereby enabling the rapid screening of large compound libraries to identify promising drug candidates. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Employing advanced computational methods to model the intricate interactions between this compound derivatives and their biological targets at an atomic level, providing detailed insights into binding mechanisms.

In Silico ADMET Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound derivatives early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov

Exploration of New Catalytic Transformations

The unique structural and electronic properties of the isoquinoline nucleus make it an attractive scaffold for the development of novel catalysts. The nitrogen atom and the aromatic ring system can coordinate to metal centers, influencing their catalytic activity and selectivity. While the use of isoquinoline-based ligands in catalysis is an established field, the specific application of this compound as a catalyst or ligand is an area ripe for exploration.

Future research could focus on:

Asymmetric Catalysis: Designing chiral this compound-based ligands for use in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Tandem Catalysis: Developing catalytic systems where an this compound-based catalyst can promote multiple transformations in a single pot, leading to more efficient and streamlined synthetic processes.

Bio-inspired Catalysis: Drawing inspiration from the active sites of metalloenzymes to design this compound-based catalysts that can perform challenging chemical transformations with high efficiency and selectivity. nih.gov

Applications in Supramolecular Chemistry and Nanotechnology

The ability of the isoquinoline ring system to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes this compound an intriguing building block for the construction of supramolecular assemblies and functional nanomaterials.

Emerging research in this domain may include:

Self-Assembling Systems: Designing and synthesizing this compound derivatives that can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles, with potential applications in drug delivery and materials science. nih.gov

Molecular Recognition and Sensing: Developing this compound-based receptors that can selectively bind to specific guest molecules, leading to the creation of novel sensors for environmental monitoring or medical diagnostics.

Functional Nanomaterials: Incorporating this compound into the structure of nanomaterials, such as nanoparticles and metal-organic frameworks (MOFs), to impart new functionalities, such as catalytic activity or specific recognition capabilities. The synthesis of nanoparticles in methanol (B129727) as a solvent has been shown to influence their properties. mdpi.com

Q & A

Q. How to design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound’s biological activity?

- Methodological Answer : Align with :

- Feasible : Assess in vitro cytotoxicity using cell lines (e.g., IC₅₀ determination).

- Novel : Investigate understudied targets (e.g., kinase inhibition).

- Ethical : Adhere to institutional review board (IRB) protocols for animal/human studies.

- Relevant : Link findings to diseases like cancer or microbial resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.